molecular formula C16H16N6O2S3 B2469406 N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-82-3

N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2469406
CAS RN: 1021026-82-3
M. Wt: 420.52
InChI Key: LRURGQWSOUTOBU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiadiazole ring, a pyridazine ring, and a thiophene ring. Thiadiazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Pyridazine derivatives are also known for their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. As a general rule, the compound could undergo reactions typical for thiadiazole, pyridazine, and thiophene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, it is likely to be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Synthesis and Antitumor Activity

The chemical compound N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, due to its complex structure, has been a subject of interest in the synthesis and evaluation of antitumor activities. A study by Qin et al. (2020) delved into the synthesis of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety. They synthesized and characterized these compounds, and their inhibitory activity was determined against MGC-803 and Bcap-37 cell lines. The results showed that specific compounds exhibited promising anticancer activities, indicating the potential therapeutic applications of these compounds (Qin et al., 2020).

Synthesis and Characterization in Heterocyclic Chemistry

The compound's structural features also make it relevant in the broader field of heterocyclic chemistry. El‐Sayed et al. (2008) worked on synthesizing mono- and bicyclic heterocyclic derivatives, incorporating 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. They achieved this through cyclization processes and other chemical reactions, highlighting the versatility and importance of such compounds in medicinal chemistry (El‐Sayed et al., 2008).

Antimicrobial and Biological Activities

Moreover, compounds with the 1,3,4-thiadiazole structure have been explored for their biological activities. For instance, Desai et al. (2007) synthesized new quinazolines with potential antimicrobial agents and screened their activities against various microorganisms, showing the role of such compounds in developing new therapeutic agents (Desai et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some thiadiazole derivatives are known to have low toxicity .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing synthetic routes for its preparation. Given the wide range of activities exhibited by thiadiazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S3/c1-2-4-14-21-22-16(27-14)18-12(23)9-26-13-7-6-11(19-20-13)17-15(24)10-5-3-8-25-10/h3,5-8H,2,4,9H2,1H3,(H,17,19,24)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRURGQWSOUTOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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